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Compound Name: methyl N-(2-aminoethyl)carbamate
CAS No.: 29170-18-1
Cat. No.: B1466022
Get Quote
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Methyl N-(2-aminoethyl)carbamate is a bifunctional organic compound featuring a primary
amine and a methyl carbamate group, connected by an ethylene linker. Its structure, presented
in Figure 1, makes it a valuable and versatile building block in modern organic synthesis and
medicinal chemistry. The presence of two distinct nitrogen functionalities—a nucleophilic
primary amine and a less reactive, more stable carbamate—allows for sequential and selective
chemical modifications.

This guide, intended for researchers, scientists, and drug development professionals, provides
a comprehensive overview of methyl N-(2-aminoethyl)carbamate. We will delve into its
synthesis through various strategic routes, explore methods for its purification and
characterization, discuss its critical applications, and cover essential safety and handling
protocols. The insights provided are grounded in established chemical principles and field-
proven methodologies, reflecting the perspective of a senior application scientist.

Physicochemical Properties Summary
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Property Value Reference
methyl N-(2-

IUPAC Name _ [1]
aminoethyl)carbamate

Molecular Formula C4aH10N20:2 [1]

Molecular Weight 118.13 g/mol [1]

SMILES COC(=O)NCCN [1]
ZLPCBYPQDSLNMY-

InChlKey [1]

UHFFFAOYSA-N

Synthesis Strategies: Pathways to a Key
Intermediate

The synthesis of methyl N-(2-aminoethyl)carbamate can be approached through several
methodologies. The primary challenge lies in the selective functionalization of one of the two
amine groups of the ethylenediamine precursor. We will explore two principal strategies: a
direct, phosgene-free methoxycarbonylation and a more controlled, multi-step approach
involving a protecting group.

Direct Synthesis via CO2-Promoted
Methoxycarbonylation

A modern, environmentally conscious approach to carbamate synthesis involves the use of
dimethyl carbonate (DMC) as a methoxycarbonylating agent, avoiding highly toxic reagents like
phosgene.[2] Research has shown that primary aliphatic amines react with DMC in the
presence of carbon dioxide (COz2) to yield methyl carbamates.[3][4] The COz plays a crucial
role in improving selectivity, particularly in reactions with diamines. It is believed to form a
carbamate salt with one of the amine groups, temporarily deactivating it and favoring mono-
functionalization at the other site.[3][4]

The reaction is typically performed under pressure at elevated temperatures. The pressure of
CO: significantly influences both the reaction conversion and selectivity; higher pressures
generally lead to better selectivity for the desired mono-carbamate product.[3][4]
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Direct Methoxycarbonylation of Ethylenediamine.

Experimental Protocol: Direct Methoxycarbonylation

o Reactor Setup: Charge a high-pressure stainless-steel autoclave with ethylenediamine and a
10-fold molar excess of dimethyl carbonate (DMC).[3]

o Pressurization: Seal the reactor and pressurize with carbon dioxide to the desired pressure
(e.g., 90 bar).[4]

o Reaction: Heat the mixture to 130°C and maintain for 2-4 hours with constant stirring.[3]

o Work-up: After cooling the reactor to room temperature, vent the CO2. Concentrate the
reaction mixture under reduced pressure to remove excess DMC and methanol.

 Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel to isolate the desired methyl N-(2-aminoethyl)carbamate.
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The Protecting Group Strategy: A Controlled, Multi-Step
Approach

For syntheses requiring high purity and unambiguous selectivity, a protection-deprotection
strategy is the most reliable method. This involves selectively protecting one amine of
ethylenediamine, functionalizing the remaining free amine, and finally removing the protecting
group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various
reaction conditions and its straightforward removal under acidic conditions.[5][6]

This strategy unfolds in three key stages:
» A. Selective Mono-Boc Protection: Synthesis of tert-butyl N-(2-aminoethyl)carbamate.
e B. Methoxycarbonylation: Introduction of the methyl carbamate group.

o C. Deprotection: Removal of the Boc group to yield the final product.
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Three-stage synthesis via a protecting group strategy.
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A. Protocol: Synthesis of tert-Butyl N-(2-aminoethyl)carbamate (Mono-Boc Protection)

This procedure is adapted from established methods that favor mono-protection by the slow
addition of the Boc-donating reagent to the diamine.[5][7]

Setup: In a round-bottom flask, dissolve ethylenediamine (e.g., 5 equivalents) in a suitable
solvent like dichloromethane (CH2zCl2) or dioxane.[5][8] Cool the solution to 0°C in an ice
bath with vigorous stirring.

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Bocz0, 1 equivalent) in the same
solvent and add it dropwise to the cooled ethylenediamine solution over 1-2 hours using a
dropping funnel. The slow addition is critical to minimize the formation of the di-protected
byproduct.[5]

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for an additional 12-24 hours.

Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue
and extract the product with an organic solvent like ethyl acetate. Wash the organic layer
with brine, dry over anhydrous sodium sulfate (Na=S0Oa), and concentrate to yield the crude
product.

Purification: The product, tert-butyl N-(2-aminoethyl)carbamate, can often be used in the next
step without further purification. If necessary, it can be purified by column chromatography or
distillation.[9]

B. Protocol: Methoxycarbonylation of tert-Butyl N-(2-aminoethyl)carbamate

With one amine protected, the remaining primary amine can be selectively converted to a
methyl carbamate.

o Setup: Dissolve the tert-butyl N-(2-aminoethyl)carbamate (1 equivalent) and a non-
nucleophilic base like triethylamine (TEA, 1.2 equivalents) in anhydrous dichloromethane
(CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

o Reagent Addition: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred
solution.
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e Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring
completion by TLC or LC-MS.

o Work-up: Quench the reaction by adding water. Separate the organic layer, wash
sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine. Dry the
organic layer over anhydrous Na2SOa4 and concentrate under reduced pressure.

C. Protocol: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group, typically achieved under acidic
conditions.[10][11]

o Setup: Dissolve the Boc-protected intermediate from the previous step in dichloromethane.

» Reagent Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio
with the solvent, and stir at room temperature.

» Reaction: Monitor the reaction for the disappearance of the starting material (usually
complete within 1-3 hours). The reaction often involves gas evolution (isobutylene and CO2).
[10]

o Work-up: Remove the TFA and solvent under reduced pressure. Dissolve the residue in a
minimal amount of water and basify to a high pH (>12) with a strong base like NaOH or KOH
to deprotonate the amine.

o Extraction: Extract the free amine product into an organic solvent such as dichloromethane
or ethyl acetate. Combine the organic layers, dry over anhydrous NazSOa4, and concentrate
to yield the final product, methyl N-(2-aminoethyl)carbamate.

Applications in Research and Drug Development

The unique bifunctional nature of methyl N-(2-aminoethyl)carbamate makes it a powerful tool
for medicinal chemists and materials scientists.

o Pharmaceutical Development: The ethylenediamine scaffold is a common structural motif in
a wide array of therapeutic agents.[6] This building block allows for the introduction of a
carbamate linkage, which can act as a stable surrogate for a peptide bond, often improving a
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drug candidate's metabolic stability and cell permeability.[12][13] The remaining primary
amine serves as a versatile handle for conjugating the molecule to other pharmacophores or
scaffolds.

e Bioconjugation: The primary amine provides a reactive site for linking to biomolecules, such
as proteins or antibodies, while the carbamate end can be part of a linker or a therapeutic
payload.[6][14]

e Polymer Chemistry: This molecule can be used as a monomer or a functionalizing agent to
create advanced polymers with specific properties for applications in coatings, adhesives, or
biomaterials for drug delivery.[6][14]

Methyl N-(2-aminoethyl)carbamate
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Functional roles in drug discovery and bioconjugation.

Safety, Handling, and Storage

As a derivative of ethylenediamine and carbamate, methyl N-(2-aminoethyl)carbamate
requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available,
data from related compounds like N-Boc-ethylenediamine and methyl carbamate suggest the
following precautions.[15][16]
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e Hazards: The compound is expected to be corrosive and may cause severe skin burns and
eye damage.[15] Inhalation may cause respiratory irritation.[15]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles or a face shield, and a lab coat.[17]

» Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume
hood. Avoid breathing vapors or mists.[15][18] Wash hands thoroughly after handling.

» Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][17]
Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

Conclusion

Methyl N-(2-aminoethyl)carbamate stands out as a high-value building block for chemical
synthesis. Its defined structure, with two differentially reactive nitrogen centers, provides a
reliable platform for constructing more complex molecules in a controlled manner. The synthetic
routes outlined in this guide, from direct methoxycarbonylation to the robust protection-
deprotection strategy, offer researchers flexibility based on their needs for scale, purity, and
efficiency. Its established and potential applications in medicinal chemistry, bioconjugation, and
materials science underscore its importance, making a thorough understanding of its synthesis
and properties essential for professionals in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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